1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-20(16-19(28-30)17-8-4-2-5-9-17)24(32)25-14-15-33-22-13-12-21-26-27-23(31(21)29-22)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKODPIPYPNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic synthesis. The process involves the sequential formation of the core pyrazole, triazole, and pyridazine rings, followed by the introduction of phenyl groups and functionalization of the carboxamide group. The final product is obtained through the coupling of the intermediate with the desired pyrazole derivative.
Industrial production methods: Industrial production would require optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and minimize side reactions. Purification of the compound could involve techniques like recrystallization, chromatography, or distillation, depending on the scale and purity requirements.
Chemical Reactions Analysis
Types of reactions it undergoes: 1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide can undergo various reactions, including:
Oxidation and reduction reactions that modify the oxidation states of the functional groups.
Nucleophilic substitution reactions, particularly at the amide and pyrazole groups.
Electrophilic aromatic substitution on the phenyl rings.
Common reagents and conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Nucleophiles like amines or thiols in aprotic solvents.
Major products formed from these reactions: These reactions can lead to the formation of different derivatives or modified structures that retain the core functionalities of the original compound, potentially altering its properties and reactivity.
Scientific Research Applications
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide finds applications in multiple domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: Potentially serves as a ligand or inhibitor in biochemical assays, aiding in the understanding of biological pathways and targets.
Medicine: Explored for its therapeutic potential, especially in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor for the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or cellular responses, depending on the biological context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- The target compound distinguishes itself with a triazolopyridazine core, a rare feature compared to more common pyridine or thiazole derivatives. This may enhance π-π stacking in protein binding pockets .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility compared to the target’s methoxy-ethyl linker.
- LogP values suggest the target compound is moderately lipophilic, balancing membrane permeability and aqueous solubility better than highly lipophilic analogs (e.g., trifluoromethyl derivatives in ).
Physicochemical and ADME Properties
Biological Activity
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties. Its structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₂
- Molecular Weight : 342.37 g/mol
- IUPAC Name : 1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
The presence of the triazole and pyrazole rings suggests potential interactions with various biological targets, particularly in cancer therapy and anti-inflammatory applications.
1. Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-methyl-3-phenyl-N-(2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide | HCT116 (colon carcinoma) | 6.2 |
| Similar triazole derivatives | T47D (breast cancer) | 27.3 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 1-methyl-3-phenyl-N-(2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide | 75% inhibition of COX-2 at 10 µM |
This suggests a potential application in treating inflammatory diseases.
3. Mechanistic Insights
The mechanism of action for compounds like this one often involves the inhibition of specific kinases or enzymes critical for tumor growth and inflammation. For example:
- Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated selective inhibition of CDK2 and CDK9 with IC₅₀ values indicating strong potency .
Case Study 1: In Vitro Studies
A study evaluated the cytotoxic effects of the compound on several cancer cell lines including HeLa and A375. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential efficacy in cancer treatment.
Q & A
Q. What are the common synthetic strategies for preparing triazolo-pyridazine-pyrazole hybrids like this compound?
The synthesis typically involves multi-step protocols, starting with cyclocondensation reactions to form the pyrazole core. For example, diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) are condensed under basic conditions (e.g., NaH in toluene) to form intermediates like ethyl 4-hydroxy-4-aryl-2-oxobut-3-enoate. Subsequent hydrazine hydrate treatment generates pyrazole-3-carboxylates. Triazole/pyridazine fusion is achieved via cyclization with thiosemicarbazides or hydrazine derivatives under reflux in POCl₃ or DMF. Purification often involves recrystallization (e.g., ethanol) or chromatography .
Q. How is structural characterization performed for such heterocyclic compounds?
Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., pyrazole C-5 methyl or phenyl groups).
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- Elemental analysis : Validates purity and stoichiometry.
- HPLC : Assesses purity (>98% is typical for bioactive studies). For example, derivatives in showed distinct NMR shifts for trifluoromethylbenzyl substituents and ES-MS data confirming molecular ions .
Q. What preliminary biological targets are associated with this compound class?
Early studies focus on enzymes like fungal 14-α-demethylase lanosterol (CYP51, PDB: 3LD6) via molecular docking, where triazolo-pyridazines show affinity for hydrophobic active sites. Antifungal activity is hypothesized due to structural similarity to known azole inhibitors. Other targets include c-Met/Pim-1 kinases (oncogenic signaling) and BRD4 bromodomains (transcriptional regulation), validated through in silico docking (GOLD scores >82) and cellular assays .
Advanced Research Questions
Q. How can the therapeutic potential of this compound be optimized through structural modifications?
Optimization strategies include:
- Bivalent binding : Adding substituents (e.g., 3-methoxy-triazolo-pyridazine in AZD5153) enhances BRD4 inhibition by engaging dual bromodomains.
- Bioisosteric replacement : Swapping phenyl with pyridinyl groups improves solubility.
- Pharmacokinetic tuning : Introducing PEG-like linkers (e.g., ethylene glycol in ) enhances blood-brain barrier penetration. In vivo studies in xenograft models (e.g., c-Myc suppression) guide prioritization of derivatives with balanced LogP (2–4) and metabolic stability (t½ >4h in microsomes) .
Q. What structure-activity relationship (SAR) insights exist for triazolo-pyridazine-pyrazole hybrids?
Key SAR findings:
- Pyrazole C-3 substitution : Bulky groups (e.g., 3-phenyl) enhance kinase inhibition (IC50 <100 nM for c-Met).
- Oxyethyl linker : Flexibility improves binding to deep catalytic pockets (e.g., in Pim-1).
- Triazolo-pyridazine R-groups : Electron-withdrawing groups (e.g., -NO₂) boost antifungal activity but reduce solubility. Docking scores (e.g., GOLD 82.8–86.5 in ) correlate with substituent hydrophobicity .
Q. How can contradictory biological activity data be resolved across structurally similar analogs?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Metabolic instability : Use hepatic microsome assays to identify vulnerable sites (e.g., ester hydrolysis).
- Off-target effects : Profiling against kinase panels (e.g., 400+ kinases) clarifies selectivity.
- Crystallography : Resolve binding modes (e.g., ’s ligand-PDB complex) to refine docking models. Iterative optimization using ICReDD’s computational-experimental feedback loops () can reconcile discrepancies .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent xenografts : Measure tumor volume suppression (e.g., BRD4-dependent cancers) and plasma exposure (AUC >5000 ng·h/mL).
- PK/PD modeling : Link plasma concentrations to target engagement (e.g., c-Myc mRNA reduction).
- Toxicology : Assess hepatic enzymes (ALT/AST) and body weight changes. ’s AZD5153 showed 80% tumor growth inhibition at 10 mg/kg .
Q. How do synergistic heterocyclic combinations (e.g., triazole + pyrazole) influence bioactivity?
Combining triazolo-pyridazine with pyrazole-carboxamide increases π-π stacking in enzyme pockets (e.g., 14-α-demethylase). Synergy is quantified via combination index (CI) assays. For example, dual c-Met/Pim-1 inhibitors in reduced cell viability 2-fold vs. single-target analogs .
Q. What computational methods predict stability and degradation pathways?
- DFT calculations : Model hydrolysis susceptibility (e.g., oxazole ring stability in ).
- MD simulations : Assess conformational flexibility under physiological pH.
- Degradant profiling : Use LC-MS to identify oxidative or hydrolytic byproducts. ICReDD’s reaction path algorithms () accelerate degradation pathway mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
